molecular formula C11H14N2O2S B8504296 N,N-Dimethyl-4-(2-propynylamino)benzenesulfonamide

N,N-Dimethyl-4-(2-propynylamino)benzenesulfonamide

Cat. No. B8504296
M. Wt: 238.31 g/mol
InChI Key: NJZVURWKPGTLKC-UHFFFAOYSA-N
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Patent
US04857530

Procedure details

Under an atmosphere of nitrogen gas, a mixture of 17 g (0.0085 mol) of 4-amino-N,N-dimethylbenzenesulfonamide, 25.5 ml (0.229 mol) of propargyl bromide, and 20.4 ml (0.175 mol) of 2,6-lutidine in 250 ml of N,N-dimethylacetamide is stirred at 90° for three and one-half hours, allowed to cool, and concentrated in vacuo. The concentrate is taken up in dichloromethane and water; the organic layer is separated, washed with brine, dried (magnesium sulfate), filtered, and concentrated in vacuo. The residue is chromatographed over 1.1 kg of silica gel with a gradient of ethyl acetate in toluene of 10 to 15% to give 12.2 g of product, Rf (10% methanol/dichloromethane)≃0.84. Recrystallization from ethanol affords 10.2 g (50%) of product, as off-white crystals; mp 128°-131° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH3:13])[CH3:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH2:14](Br)[C:15]#[CH:16].N1C(C)=CC=CC=1C>CN(C)C(=O)C>[CH3:12][N:11]([CH3:13])[S:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:1][CH2:16][C:15]#[CH:14])=[CH:3][CH:4]=1)(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N(C)C
Name
Quantity
25.5 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
20.4 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 90° for three and one-half hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed over 1.1 kg of silica gel with a gradient of ethyl acetate in toluene of 10 to 15%

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)C1=CC=C(C=C1)NCC#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 602.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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